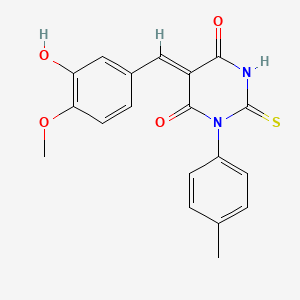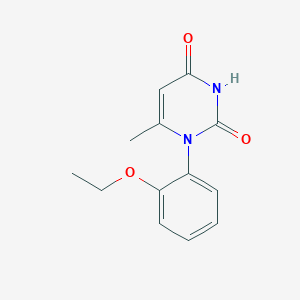![molecular formula C21H20FN3S B4854932 N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)
N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea
Overview
Description
N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea, also known as FENIT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FENIT is a thiourea derivative that has shown promise as an anti-cancer agent, as well as a treatment for other diseases such as diabetes and inflammation. In
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not yet fully understood. However, studies have suggested that N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea may also induce apoptosis in cancer cells by activating certain signaling pathways. In addition, N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea can inhibit the growth of cancer cells by inducing apoptosis. N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects by reducing the production of cytokines and chemokines. In addition, N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been investigated for its potential as a treatment for diabetes, as it has been shown to improve insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its potential as a therapeutic agent for the treatment of cancer, diabetes, and inflammation. N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has shown promise in preclinical studies, and further research is needed to determine its efficacy in humans. However, one limitation of N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is its toxicity. Studies have shown that N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea can be toxic to normal cells at high concentrations, and further research is needed to determine the optimal dose for therapeutic use.
Future Directions
There are several future directions for research on N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One area of research is the development of more potent analogs of N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea that have improved efficacy and reduced toxicity. Another area of research is the investigation of N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea's mechanism of action, which could lead to the development of new therapeutic targets for cancer and other diseases. Additionally, further studies are needed to determine the optimal dose and dosing regimen for therapeutic use of N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea.
Scientific Research Applications
N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea can inhibit the growth of cancer cells in vitro and in vivo. N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has also been investigated for its potential as a treatment for diabetes and inflammation.
properties
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3S/c22-17-8-6-16(7-9-17)14-15-23-21(26)25-20-12-10-19(11-13-20)24-18-4-2-1-3-5-18/h1-13,24H,14-15H2,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSZHHSEDNFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinyl)propyl]-1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4854849.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854854.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4854860.png)
![2-mercapto-3-[2-(2-methoxyphenyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4854869.png)


![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)
![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)

![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4854935.png)

